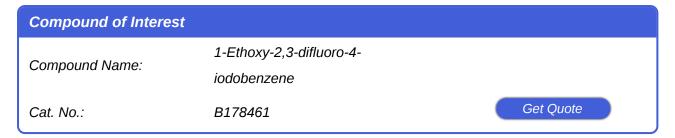


Technical Guide: Physical Properties of 1-Ethoxy-2,3-difluoro-4-iodobenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2,3-difluoro-4-iodobenzene is a substituted aromatic halogen compound that holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring an ethoxy group, two fluorine atoms, and an iodine atom on a benzene ring, offers a versatile platform for various chemical modifications. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, while the iodine atom serves as a reactive handle for cross-coupling reactions and other transformations. This document provides a comprehensive overview of the known physical properties of **1-Ethoxy-2,3-difluoro-4-iodobenzene**, outlines general experimental protocols for their determination, and presents a logical workflow for its potential synthesis.

Core Physical Properties

A summary of the available quantitative data for **1-Ethoxy-2,3-difluoro-4-iodobenzene** is presented in the table below. It is important to note that while some of these properties are experimentally determined, others are computed and should be considered as estimates.



Property	Value	Source
Molecular Formula	C ₈ H ₇ F ₂ IO	[1][2][3]
Molecular Weight	284.04 g/mol	[1][3]
Boiling Point	246.7 °C at 760 mmHg	[1][2][3]
Density	1.77 g/cm ³	[1][2]
Flash Point	103 °C	[1][2]
Appearance	White powder or clear solution	[2][4]
XLogP3 (Computed)	3.1	[1]
Topological Polar Surface Area (TPSA)	9.2 Ų	[1]

Note: The appearance of the compound is not consistently reported and may depend on its purity and physical state.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **1-Ethoxy-2,3-difluoro-4-iodobenzene** are not readily available in the public domain. However, standard methodologies for characterizing similar organic compounds can be applied.

Melting Point Determination

A definitive experimental melting point for **1-Ethoxy-2,3-difluoro-4-iodobenzene** has not been found in the reviewed literature. A related compound, **1-Bromo-4-ethoxy-2,3-difluorobenzene**, has a reported melting point of 31 °C[5], and **1-ethoxy-4-iodobenzene** (lacking the fluorine substituents) melts at 29 °C[6]. This suggests that **1-Ethoxy-2,3-difluoro-4-iodobenzene** is likely a low-melting solid at room temperature.

General Protocol for Melting Point Determination (Capillary Method):

• Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.



- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first liquid appears (onset of melting) and the
 temperature at which the last solid particle disappears (completion of melting) are recorded.
 This range represents the melting point of the substance. A narrow melting range (0.5-1 °C)
 is indicative of a pure compound.

Solubility Assessment

Specific solubility data for **1-Ethoxy-2,3-difluoro-4-iodobenzene** in various solvents is not extensively documented. For a structurally similar compound, **1-Bromo-4-ethoxy-2,3-difluorobenzene**, solubility in methanol has been noted[5].

General Protocol for Qualitative Solubility Testing:

- Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).
- Procedure: To approximately 1 mL of the chosen solvent in a small test tube, a few milligrams of the compound are added.
- Observation: The mixture is agitated and observed for dissolution. If the compound dissolves
 completely, it is deemed soluble. If it remains as a separate phase or forms a suspension, it
 is considered insoluble.
- Classification: The solubility profile across different solvents provides insight into the compound's polarity. "Like dissolves like" is a guiding principle; non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.

Logical Workflow for Synthesis

A specific, detailed synthesis protocol for **1-Ethoxy-2,3-difluoro-4-iodobenzene** was not found in the available literature. However, a plausible synthetic route can be conceptualized based on



standard organic chemistry transformations. A potential logical workflow for the synthesis is outlined below.



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Caption: A potential synthetic pathway for **1-Ethoxy-2,3-difluoro-4-iodobenzene**.

This proposed synthesis begins with the commercially available 1,2-difluorobenzene. The first step involves an etherification reaction, specifically an ethylation, to introduce the ethoxy group, yielding 1-Ethoxy-2,3-difluorobenzene. The subsequent step is an electrophilic aromatic substitution, specifically iodination, to introduce the iodine atom at the para position relative to the ethoxy group, which is an ortho-, para-director. The directing effects of the fluorine atoms would also influence the position of iodination.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public domain regarding any signaling pathways or specific biological experimental workflows associated with **1-Ethoxy-2,3-difluoro-4-iodobenzene**. This is consistent with its likely role as a chemical intermediate for the synthesis of other compounds rather than as a biologically active agent itself. Researchers investigating the biological effects of novel compounds synthesized from this intermediate would need to develop specific assays based on the therapeutic target or biological system of interest.

Disclaimer

The information provided in this document is based on publicly available data and is intended for informational purposes only. The physical properties, particularly the computed values, should be confirmed through experimental verification. The proposed synthesis workflow represents a logical chemical pathway and has not been experimentally validated as described herein. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.



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